

Application Notes: Osmium Hydroxide Oxide and its Congeners as Catalysts in Organic Synthesis

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Compound of Interest

Compound Name: *Osmium hydroxide oxide*
($\text{Os}(\text{OH})_4\text{O}_2$)

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This document provides detailed application notes and protocols for the use of osmium-based catalysts, particularly focusing on the versatile reactivity of osmium in its higher oxidation states, such as in osmium tetroxide (OsO_4) and its stable, non-volatile precatalyst, potassium osmate ($\text{K}_2\text{OsO}_2(\text{OH})_4$). These catalysts are renowned for their exceptional reliability and selectivity in key oxidative transformations, most notably the syn-dihydroxylation of alkenes to produce vicinal diols—a critical functional group in numerous natural products and pharmaceutical agents.

Key Application: Dihydroxylation of Alkenes

The most prominent application of osmium catalysts is the conversion of alkenes into vicinal diols, where two hydroxyl groups are added to the same face of the double bond (syn-addition). [1][2][3][4] Due to the high cost and toxicity of osmium tetroxide, catalytic methods that regenerate the active Os(VIII) species from the Os(VI) by-product are standard practice. [1][3]

The Upjohn Dihydroxylation

The Upjohn dihydroxylation is a robust and widely used method for the syn-selective preparation of 1,2-diols. [5] It employs a catalytic amount of osmium tetroxide with a

stoichiometric amount of a co-oxidant, typically N-Methylmorpholine N-oxide (NMO), to regenerate the catalyst.[1][2][4][5] This protocol is effective for a broad range of substrates, although it does not provide enantioselectivity.[1]

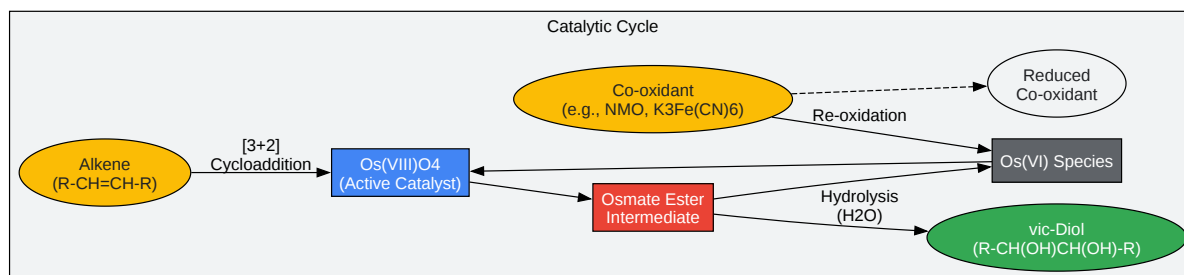
The Sharpless Asymmetric Dihydroxylation (AD)

A landmark achievement in organic synthesis, the Sharpless Asymmetric Dihydroxylation (AD) enables the enantioselective synthesis of chiral vicinal diols from prochiral alkenes.[6] This reaction utilizes a catalytic amount of potassium osmate ($K_2OsO_2(OH)_4$) in combination with a stoichiometric oxidant, potassium ferricyanide ($K_3Fe(CN)_6$), and a chiral ligand derived from cinchona alkaloids.[6][7]

The choice of ligand dictates the stereochemical outcome. Commercially available reagent mixtures, known as AD-mix- α (containing $(DHQ)_2PHAL$) and AD-mix- β (containing $(DHQD)_2PHAL$), provide reliable access to either enantiomer of the diol product.[6][7]

Catalytic Cycle for Dihydroxylation

The generally accepted mechanism involves a [3+2] cycloaddition of the osmium(VIII) oxide to the alkene, forming a cyclic osmate ester intermediate.[1][3][5] This intermediate is then hydrolyzed to release the vicinal diol and a reduced osmium(VI) species. The co-oxidant regenerates the active osmium(VIII) catalyst, allowing the cycle to continue.



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Caption: Catalytic cycle of osmium-catalyzed alkene dihydroxylation.

Quantitative Data for Dihydroxylation Reactions

Substrate	Catalyst System	Co-oxidant	Solvent	Yield (%)	ee (%)	Ref.
Cyclohexene	OsO ₄ (cat.), NMO	NMO	Acetone/Water	90	N/A	[8]
Trienyne derivative	OsO ₄ , (DHQ) ₂ PHAL	NMO	Acetone/Water	82	N/A	[6]
α-Methylstyrene	Immobilized OsO ₄	K ₃ Fe(CN) ₆ / O ₂	t-BuOH/Water	High	High	[9]
General Alkenes	AD-mix-β	K ₃ Fe(CN) ₆	t-BuOH/Water	High	High	[7]

Other Oxidative Transformations

While renowned for dihydroxylation, osmium catalysts are also effective in other oxidative reactions.

Oxidative Cleavage: The Lemieux-Johnson Oxidation

The Lemieux-Johnson oxidation provides an alternative to ozonolysis for the oxidative cleavage of alkenes.[3] The reaction uses a catalytic amount of OsO₄ and a stoichiometric amount of sodium periodate (NaIO₄). The periodate serves two roles: it cleaves the vicinal diol formed in situ and re-oxidizes the Os(VI) species back to Os(VIII).[3] The final products are aldehydes or ketones, depending on the alkene substitution.

Oxidation of Alkanes

Osmium tetroxide can also oxidize saturated C-H bonds in alkanes, although this application is less common.[10][11] The reaction typically requires harsh conditions, such as high temperatures and a basic aqueous medium.[11] For instance, isobutane can be oxidized to

tert-butanol.[11] Using NaIO_4 as a terminal oxidant has demonstrated the potential for catalytic turnovers.[11]

Quantitative Data for Other Oxidations

Reaction Type	Substrate	Catalyst System	Co-oxidant	Product(s)	Turnover Number (TON)	Ref.
Alkane Oxidation	Cyclooctane	$\text{Os}_3(\text{CO})_{12}$ /Pyridine	H_2O_2	Cyclooctyl hydroperoxide	up to 60,000	[12]
Alkane Oxidation	Isobutane	OsO_4	NaIO_4	tert-Butyl alcohol, Acetic acid	~4	[11]
Oxidative Cleavage	General Alkenes	OsO_4 (cat.)	NaIO_4	Aldehydes / Ketones	Catalytic	[3]

Experimental Protocols

Safety Note: Osmium tetroxide (OsO_4) is highly toxic, volatile, and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. The use of its non-volatile potassium salt, $\text{K}_2\text{OsO}_2(\text{OH})_4$, is recommended where possible.

Protocol 3.1: Upjohn Dihydroxylation of Cyclohexene

This protocol describes the conversion of cyclohexene to cis-1,2-cyclohexanediol.[8]

Materials:

- Cyclohexene
- N-Methylmorpholine N-oxide (NMO), monohydrate
- Osmium tetroxide (OsO_4) solution (e.g., 2.5 wt% in t-butanol)
- Acetone

- Water
- Sodium sulfite
- Magnesium sulfate
- Silica gel

Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer, dissolve N-methylmorpholine N-oxide monohydrate (1.1 eq.) in a solvent mixture of acetone and water (10:1 v/v).
- Add cyclohexene (1.0 eq.) to the solution.
- To the vigorously stirred, two-phase solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.002 eq.).
- Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the cyclohexene is consumed.
- Upon completion, quench the reaction by adding solid sodium sulfite (Na_2SO_3) and stir for 30 minutes.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
- Separate the aqueous and organic layers. Extract the aqueous layer multiple times with the organic solvent.
- Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure cis-1,2-cyclohexanediol.

Protocol 3.2: Sharpless Asymmetric Dihydroxylation of an Alkene

This protocol provides a general method using a commercially available AD-mix.

Materials:

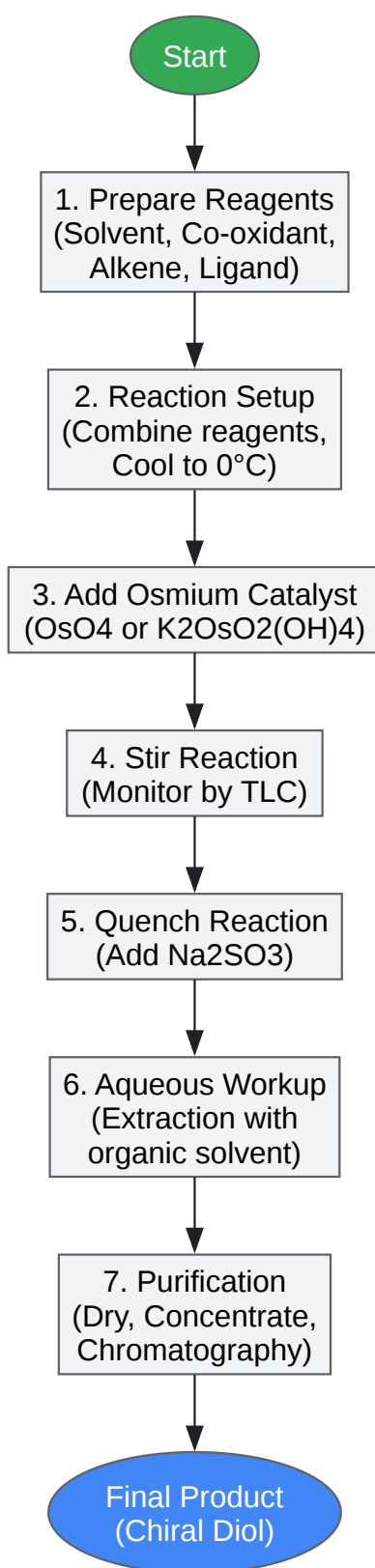
- Alkene (e.g., 1-phenylcyclohexene)
- AD-mix- β (or AD-mix- α)
- Methanesulfonamide (MeSO_2NH_2)
- tert-Butanol
- Water
- Sodium sulfite
- Ethyl acetate

Procedure:

- To a round-bottomed flask, add tert-butanol and water (1:1 v/v).
- Add the AD-mix powder (approx. 1.4 g per mmol of alkene) and methanesulfonamide (1 eq.) to the solvent and stir until the solids are mostly dissolved.
- Cool the mixture to 0 °C in an ice bath.
- Add the alkene (1.0 eq.) to the cold, stirred mixture.
- Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.
- Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g per mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour.
- Add ethyl acetate and stir. Separate the organic layer.
- Extract the aqueous layer twice with ethyl acetate.

- Combine the organic extracts, wash with 2M NaOH, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the resulting chiral diol by flash chromatography.

General Experimental Workflow



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